molecular formula H2O8P2Zr B8083420 Zirconium hydrogen phosphate

Zirconium hydrogen phosphate

Cat. No.: B8083420
M. Wt: 283.18 g/mol
InChI Key: QOKYJGZIKILTCY-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Zirconium hydrogen phosphate can be synthesized through the reaction of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) with phosphoric acid (H₃PO₄). The reaction typically occurs at elevated temperatures around 80°C, where the zirconium oxychloride is slowly decomplexed . The resulting product is then filtered, washed, and dried to obtain pure zirconium(IV) hydrogenphosphate .

Industrial Production Methods

Industrial production of zirconium(IV) hydrogenphosphate often involves a similar process, but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of complexing agents such as fluoride or oxalate ions can help in obtaining highly crystalline materials .

Chemical Reactions Analysis

Types of Reactions

Zirconium hydrogen phosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with zirconium(IV) hydrogenphosphate include organic acids, alcohols, and amines. The reactions are typically carried out under acidic conditions, often at elevated temperatures to enhance reaction rates .

Major Products

The major products formed from reactions involving zirconium(IV) hydrogenphosphate depend on the specific reaction. For example, in acylation reactions, the product could be an ester or amide, while in ion exchange reactions, the product would be a different zirconium phosphate compound .

Mechanism of Action

The mechanism by which zirconium(IV) hydrogenphosphate exerts its effects is primarily through its layered structure and ion exchange properties. The compound’s layers can incorporate various molecules, allowing it to act as a catalyst or support material. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zirconium hydrogen phosphate is unique due to its high thermal and chemical stability, resistance to ionizing radiation, and solid-state ion conductivity. These properties make it particularly suitable for applications in harsh environments, such as nuclear waste management and high-temperature catalysis .

Properties

IUPAC Name

hydrogen phosphate;zirconium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H3O4P.Zr/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKYJGZIKILTCY-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O8P2Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80890724
Record name Phosphoric acid, zirconium(4+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80890724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13772-29-7
Record name Phosphoric acid, zirconium(4+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80890724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

93 ml of 10.33M H3PO4 are introduced into a reactor fitted with a condenser and a paddle stirrer. The H3PO4 is then brought to the boil (stirring at 300 rev/minute) using an oil bath on a heating plate, in which the temperature is controlled by means of a contact thermometer. At this point, 0.064 mol of zirconium sulphate is introduced. The pasty product becomes pale yellow (over 1/2 h). The temperature is then lowered to 80° C. and the mixture is left for 48 hours. After cooling, the product obtained is recovered and is centrifuged for 25 minutes. The product is washed a first time with hot water (80° C.) and then with cold water until the washing waters have a pH of 4. The product is dried under vacuum for 40 hours.
Name
Quantity
93 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.064 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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